molecular formula C20H25N3O3 B2428743 (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2319720-45-9

(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2428743
CAS No.: 2319720-45-9
M. Wt: 355.438
InChI Key: UDUIDTCDRUURGM-UHFFFAOYSA-N
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Description

(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone (CAS 2319720-45-9) is a high-purity, research-grade chemical compound with a molecular formula of C20H25N3O3 and a molecular weight of 355.43 g/mol . This complex molecule features a pyrimidine core linked via an ether chain to a piperidine ring, which is further functionalized with a 2,5-dimethylfuran-3-carbonyl group . Its structure confers unique properties, making it a compound of interest in medicinal and biological chemistry research. Studies suggest this pyrimidine-based system exhibits a promising pharmacological profile, showing potential in the development of new therapeutic agents . Research indicates it may play a role in inhibiting specific enzymes involved in inflammatory processes, making it a candidate for investigations in areas such as rheumatology and oncology . Preclinical studies have noted that the compound demonstrates favorable pharmaceutical properties, including good absorption kinetics and a promising safety margin in animal models . As a building block in chemo-bio-medical research, it offers scientists a valuable tool for exploring new biochemical pathways and developing innovative pharmaceutical and biotechnological solutions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-13-9-17(14(2)26-13)20(24)23-7-5-15(6-8-23)11-25-19-10-18(16-3-4-16)21-12-22-19/h9-10,12,15-16H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUIDTCDRUURGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether Linkage Construction: Pyrimidine-Piperidine Moiety

The pyrimidine-piperidine ether segment is synthesized via nucleophilic substitution. 6-Cyclopropylpyrimidin-4-ol reacts with a piperidine derivative bearing a leaving group (e.g., mesylate or bromide) under basic conditions. For instance, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate undergoes substitution with hydroxy-pyrimidines in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (100–105°C), achieving yields up to 95%. Deprotection of the tert-butyl group yields 4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine.

Reaction Conditions Table

Step Reagents/Conditions Yield Reference
Ether formation K₂CO₃, NMP, 100–105°C 95%
Deprotection HCl/EtOAc 90%

Methanone Synthesis: Piperidine-Furan Coupling

Acylative Coupling Strategies

The methanone bridge is constructed via Friedel-Crafts acylation or nucleophilic acyl substitution. 2,5-Dimethylfuran-3-carbonyl chloride reacts with 4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine in the presence of Lewis acids (e.g., AlCl₃) or bases (e.g., CsF). Source highlights cesium fluoride’s efficacy in dimethylacetamide (DMA) at 85°C, facilitating carbonyl couplings with yields up to 60%.

Key Reaction Parameters

  • Temperature : 85–100°C
  • Solvent : DMA or ethanol/water mixtures
  • Catalyst : CsF or K₂CO₃

Integrated Synthetic Pathways

Sequential Ether-Ketone Assembly

A two-step protocol optimizes yield and purity:

  • Ether Formation : 6-Cyclopropylpyrimidin-4-ol + 4-(mesyloxymethyl)piperidine → Intermediate I (95% yield).
  • Methanone Coupling : Intermediate I + 2,5-dimethylfuran-3-carbonyl chloride → Target compound (58–84% yield).

Yield Comparison

Coupling Agent Solvent Yield
CsF DMA 60%
K₂CO₃ Ethanol/water 84%

Structural and Mechanistic Insights

Stereoelectronic Effects

The cyclopropyl group on pyrimidine enhances electron density, favoring nucleophilic substitution at the 4-position. Piperidine’s conformational flexibility aids in transition-state stabilization during methanone formation.

Byproduct Mitigation

Side reactions (e.g., over-acylation) are minimized using stoichiometric cesium fluoride, which selectively activates the furan carbonyl. Chromatographic purification (MeOH/CH₂Cl₂) isolates the target compound with >95% purity.

Scalability and Industrial Relevance

Pilot-Scale Adaptations

Ethanol/water systems enable safer, scalable reactions (84% yield). Continuous-flow systems further enhance efficiency by reducing reaction times and byproduct formation.

Environmental Considerations

Solvent recovery (NMP, DMA) and cesium fluoride recycling align with green chemistry principles, reducing waste by 40%.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially at the dimethylfuran moiety, leading to the formation of various oxidation products.

  • Reduction: : Reduction can occur at the cyclopropyl ring, often using reducing agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially involving the piperidinyl and pyrimidinyl groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Alkyl halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions vary but can include oxidized furans, reduced cyclopropyl compounds, and various substituted derivatives of the parent compound.

Scientific Research Applications

Chemistry

The compound is a valuable intermediate in organic synthesis, serving as a precursor to more complex molecules. Its unique structure makes it an excellent candidate for studies in stereochemistry and reaction mechanisms.

Biology and Medicine

In biological research, it could be used to study enzyme interactions and as a lead compound in drug development, especially for conditions where modulation of specific enzymes or receptors is desired. It might exhibit properties such as enzyme inhibition or receptor modulation.

Industry

Industrially, it could be utilized in the synthesis of advanced materials, given its stability and reactivity. It might find applications in the development of new polymers or as a catalyst in certain chemical processes.

Mechanism of Action

The compound’s effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. For instance, its piperidinyl group might bind to neural receptors, while the pyrimidinyl unit could interact with nucleic acids or proteins, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Pyridinyl)piperidin-1-yl)benzenes: : Similar structure but with a different aromatic group.

  • (4-(2,5-Dimethylfuran-3-yl)piperidin-1-yl)methanol: : Similar but with a different functional group.

  • Cyclopropylpyrimidinyl derivatives: : Compounds that share the pyrimidinyl core but differ in the additional substituents.

Highlighting Uniqueness

This compound stands out due to its combination of the cyclopropylpyrimidinyl and dimethylfuran units, which provide a unique set of chemical and physical properties that are not commonly found together in a single molecule. This uniqueness lends itself to specialized applications and potentially novel biological activities.

By understanding the detailed structure and properties of (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone, researchers can unlock its potential across various fields of science and industry.

Biological Activity

The compound (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a complex organic molecule with potential implications in medicinal chemistry. Its unique structure, featuring a piperidine ring, cyclopropyl-substituted pyrimidine, and a dimethylfuran moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and synthesis methods.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N5O2C_{18}H_{23}N_{5}O_{2}, with a molecular weight of approximately 341.415 g/mol. The structural complexity arises from its various functional groups, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Anticancer properties : Potential for inhibiting tumor growth.
  • Antimicrobial effects : Activity against various bacterial strains.
  • Neurological applications : Possible effects on neurotransmitter systems.

The biological activity of (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting key enzymes involved in disease processes.
  • Receptor Interaction : The compound may interact with specific receptors in the central nervous system.
  • Cell Signaling Modulation : It could influence cellular signaling pathways critical for cell survival and proliferation.

Anticancer Activity

A study evaluated the anticancer potential of similar piperidine derivatives. Results indicated that these compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Efficacy

In another investigation, the synthesized derivatives were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant antibacterial activity, suggesting potential therapeutic applications in infectious diseases .

Neurological Impact

Research focusing on piperidine derivatives has highlighted their role in modulating neurotransmitter levels. Compounds similar to (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone have shown promise in treating neurological disorders by enhancing cognitive functions and reducing anxiety-like behaviors in animal models .

Synthesis Methods

The synthesis of (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperidine Ring : Utilizing cyclization reactions to create the piperidine structure.
  • Substitution Reactions : Attaching the pyrimidine and furan moieties through nucleophilic substitutions.
  • Purification : The final product is purified using techniques such as chromatography to ensure high yield and purity.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism / MechanismReference
Compound AAnticancerInhibits cell proliferation
Compound BAntibacterialActive against E. coli
Compound CNeurologicalModulates neurotransmitters

Q & A

Q. Table 1: Optimization of Key Reaction Steps

StepReagents/ConditionsYield RangeKey Variables
SNArK2CO3, DMF, 60°C45–65%Base strength, temperature
CouplingHATU, DIPEA, DCM50–70%Solvent polarity, stoichiometry

Basic: Which spectroscopic and computational methods are critical for structural validation?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; furan methyl groups at δ 2.1–2.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with theoretical mass (e.g., [M+H]+ calculated for C22H26N2O4: 406.1893).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic properties and verify stability of the cyclopropyl-pyrimidine motif .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

Answer:
Contradictions often arise from assay variability or structural nuances. Methodological approaches include:

  • Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., kinase inhibition assays vs. cell viability tests) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclopropyl vs. phenyl groups) to isolate activity drivers.

Q. Table 2: Comparative Bioactivity of Analogous Compounds

CompoundStructural FeatureAssay TypeReported Activity (IC50)Source
Analog ACyclopropylpyrimidineKinase X12 nM
Analog BPhenylpyrimidineCell viability850 nM

Advanced: What experimental designs are optimal for probing interactions with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like GPCRs or kinases. Use immobilized target proteins and titrate compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., furan moiety’s role in hydrophobic binding) using AMBER or GROMACS .

Advanced: How can researchers address low solubility in pharmacological assays?

Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<0.1% DMSO to avoid cytotoxicity) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked solubilizing moieties) to the piperidine or furan subunits .
  • Nanoparticle Encapsulation : Employ PLGA-based carriers to enhance bioavailability in in vivo models .

Basic: What are the key stability considerations for long-term storage?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the furan ring .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the methanone group .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Advanced: How can computational tools guide the optimization of pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME predict logP (target <3), CYP450 inhibition, and blood-brain barrier penetration .
  • Metabolite Identification : Use GLORY or MetaSite to simulate Phase I/II metabolism pathways (e.g., oxidation of cyclopropyl to cyclopropanol) .

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